molecular formula C3H3FO2 B3021407 2-Fluoroacrylic acid CAS No. 74893-46-2

2-Fluoroacrylic acid

Cat. No. B3021407
CAS RN: 74893-46-2
M. Wt: 90.05 g/mol
InChI Key: TYCFGHUTYSLISP-UHFFFAOYSA-N
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Description

2-Fluoroacrylic acid is a chemical compound that serves as a building block for various fluorinated polymers and copolymers. These materials are known for their advanced mechanical and optical properties, making them suitable for applications such as polymer optical fibers. The transparency of poly-2-fluoroacrylates, which are derived from 2-fluoroacrylic acid, can be enhanced by substituting the β-protons of the acid moiety with deuterium .

Synthesis Analysis

The synthesis of 2-fluoroacrylic acid and its derivatives involves several methods. A novel synthesis allows the preparation of hydrogen or deuterium substituted derivatives, with a key step being the electrocatalytical dechlorination of dichloro-2-fluoroacrylic acid in aqueous media, leading to 2-fluoroacrylic acid. This process can yield deuterated analogues when deuterium oxide is used as the solvent . Additionally, fluoroalkylated acrylic acid oligomers can be obtained by oligomerizations of acrylic acid with fluoroalkanoyl peroxides . Another method involves the use of 3,3-bis(methylthio)-2-fluoropropenal, a highly-functionalized fluoroacrylate cation equivalent, which can be converted to (Z)-2-fluoroacrylate thioesters .

Molecular Structure Analysis

The molecular structure of 2-fluoroacrylic acid derivatives can be complex, with the potential for various interactions. For instance, metal complexes of fluoro-phenyl-acrylic acids have been synthesized, and these complexes have been studied for their halogen-halogen interactions, particularly fluoro-fluoro contact. Short C-F...F-C contacts have been observed, indicating the significance of fluorine in the molecular structure .

Chemical Reactions Analysis

2-Fluoroacrylic acid and its derivatives participate in a range of chemical reactions. For example, the synthesis of fluorinated heterocyclic compounds can be achieved using 2-fluoroacrylic building blocks. These compounds can lead to various products depending on the conditions employed and the cyclization partners used . Radical copolymerization is another reaction where 2-fluoroacrylic acid derivatives can be used to create copolymers with tunable wettability and improved adhesion for functional coatings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoroacrylic acid derivatives are influenced by the incorporation of fluorine atoms. Fluorinated poly(meth)acrylates, for example, exhibit low surface energy, thermal stability, chemical and weather resistance, low refractive index, and self-organization characteristics . The thermal behavior and bulk microstructure of fluorinated liquid-crystalline polyacrylates have also been studied, revealing a rich mesophase polymorphism and the ability to transition between different mesophases . The reactivity of fluorinated (meth)acrylates with other monomers or polymer segments allows for economical and convenient synthesis routes compared to other fluoropolymers .

Scientific Research Applications

Polymerization and High-Tech Applications

2-Fluoroacrylic acid and related compounds like alkyl 2-trifluoromethacrylate are vital in the synthesis of polymers. These monomers lead to various original monomers bearing functional groups such as epoxide, cyclic ethers, oligo(ethylene oxide), or perfluorinated groups. They are used in high-tech applications due to their low toxicity, ease of availability, and handling. These compounds are particularly noted for their use in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).

Environmental Biodegradation Studies

Research has been conducted to evaluate the biodegradability of fluorotelomer-based acrylate polymers (FTACPs) in soil-plant microcosms. These studies are critical for understanding the environmental impact of these polymers, particularly their transformation into perfluoroalkyl carboxylates (PFCAs) (Rankin et al., 2014). Another study investigated the biodegradation potential of a fluoroacrylate polymer product in aerobic soils to assess its role as a potential source of PFCAs (Russell et al., 2008).

Thermal, Photochemical, and Hydrolytic Stability

The thermal, photochemical, and hydrolytic stability of copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates have been explored. Fluorinated groups in these polymers can modify or slow down the degradation pathway, enhancing their stability for various applications (Signori et al., 2006).

Conductive Polymer Electrolytes

Fluoroalkylated end-capped 2-acrylamido-2-methylpropanesulfonic acid copolymers containing poly(oxyethylene) units have been synthesized. These fluorinated copolymers form gels in DMSO and exhibit high ionic conductivity, showing promise for use in conductive polymer electrolytes (Sawada et al., 2000).

Hydrophobicity and Surface Modification

Controlled radical polymerization of fluoroacrylate has been used to create polymers with enhanced hydrophobic properties. This has applications in creating hydrophobic surfaces with potential use in various industries (Chakrabarty & Singha, 2013).

Functional Coatings and Stone Conservation

Fluorinated acrylic copolymers have been developed for use in speciality coatings, offering properties like low surface tension and non-adhesive nature. These polymers have applications in protective coatings against atmospheric corrosion (Malshe & Sangaj, 2005). Similarly, partially fluorinated acrylic polymers have been synthesized for the protection of stone monuments, showcasing their utility in cultural heritage conservation (Mazzola et al., 2003).

Safety And Hazards

2-Fluoroacrylic acid is classified as a skin corrosive substance (Category 1B) and can cause serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-fluoroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCFGHUTYSLISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902405
Record name 2-Fluoroacrylic acid
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Molecular Weight

90.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroacrylic acid

CAS RN

430-99-9
Record name 2-Fluoroacrylic acid
Source ChemIDplus
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Record name 2-Fluoroacrylic acid
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Record name 2-Fluoroacrylic acid
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Record name 2-FLUOROACRYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-fluoroacrylic acid derivatives in organic synthesis?

A1: 2-Fluoroacrylic acid derivatives are valuable building blocks for synthesizing complex molecules. Specifically, they serve as versatile substrates in Diels-Alder reactions, enabling the construction of chiral tertiary carbons bearing a fluorine atom [, , , ]. This is particularly useful in pharmaceutical research for designing new drug candidates.

Q2: How does the fluorine atom influence the reactivity of 2-fluoroacrylic acid derivatives in Diels-Alder reactions?

A2: Studies have shown that the fluorine substituent in 2-fluoroacrylic acid derivatives exerts a significant effect on the diastereoselectivity of Diels-Alder reactions [, ]. This influence stems from electronic and steric factors introduced by the fluorine atom, highlighting its potential in controlling the stereochemical outcome of these reactions.

Q3: What are the challenges associated with the synthesis of vinyl fluorides, and how does the research address this?

A3: Synthesizing di- and trisubstituted vinyl fluorides with high isomeric purity is challenging due to the difficulties in separating the desired isomer from byproducts. A study describes a practical method utilizing a selective Horner-Wadsworth-Emmons olefination followed by hydrolysis to produce crystalline 2-fluoroacrylic acids with high E-isomeric purity (>98%) []. Subsequent silver-catalyzed decarboxylation yields the desired vinyl fluorides with high isomeric purity, eliminating the need for tedious purification.

Q4: What innovative synthetic routes have been explored for producing 2-fluoroacrylic acid and its derivatives?

A4: Several synthetic approaches have been developed for 2-fluoroacrylic acid and its derivatives. One method involves the isomerization of primary polyfluoroallylic alcohols, yielding 2-fluoroacrylic acid fluorides and 1-fluorovinyl ketones [, ]. Another study describes a novel synthesis of 2-fluoroacrylic acid [], further expanding the synthetic toolbox for accessing this valuable compound.

Q5: How can 2-fluoroacrylic acid esters be produced efficiently on an industrial scale?

A5: A patented method allows for the industrial-scale production of 2-fluoroacrylic acid esters []. This involves reacting readily accessible 3-amino-2-fluoropropionic acid esters with a quaternary ammonium salt-forming agent in the presence of a base. The 3-amino-2-fluoropropionic acid esters themselves can be efficiently synthesized by reacting 3-hydroxy-2-aminopropionic acid esters with sulfuryl fluoride (SO2F2) in the presence of an organic base, making the entire process highly efficient and suitable for industrial application.

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